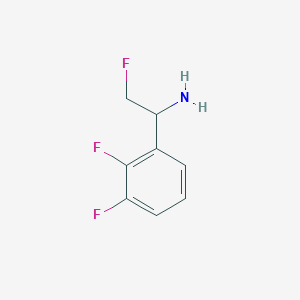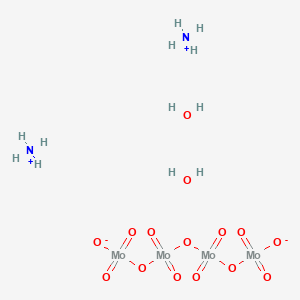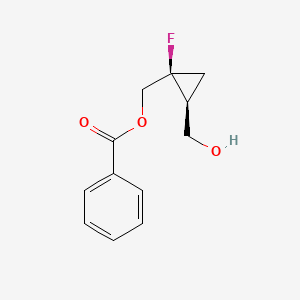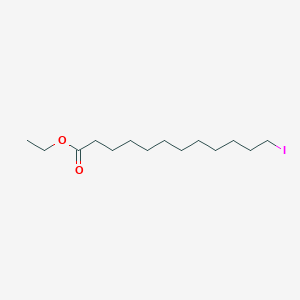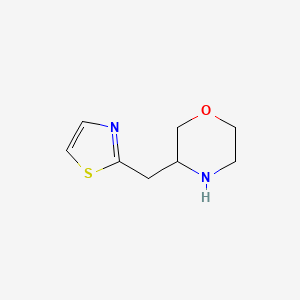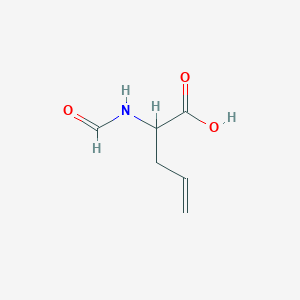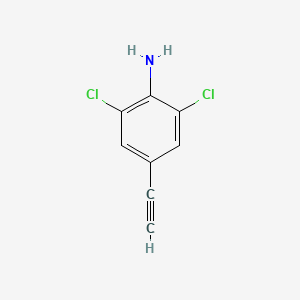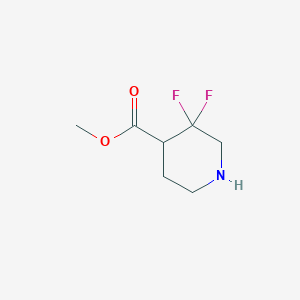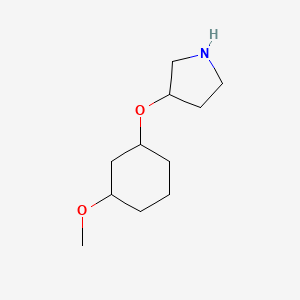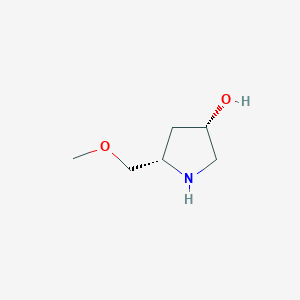
(3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol is a chiral organic compound with a pyrrolidine ring structure It features a methoxymethyl group attached to the 5th carbon and a hydroxyl group attached to the 3rd carbon in the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-(Methoxymethyl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activity.
(3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol: A similar compound with a hydroxymethyl group instead of a methoxymethyl group.
(3S,5S)-5-(Methoxymethyl)pyrrolidin-2-ol: A compound with the hydroxyl group at the 2nd carbon instead of the 3rd carbon.
Uniqueness
(3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxymethyl group and hydroxyl group arrangement make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-9-4-5-2-6(8)3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
XUEHQBMFCHRSRL-WDSKDSINSA-N |
Isomeric SMILES |
COC[C@@H]1C[C@@H](CN1)O |
Canonical SMILES |
COCC1CC(CN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


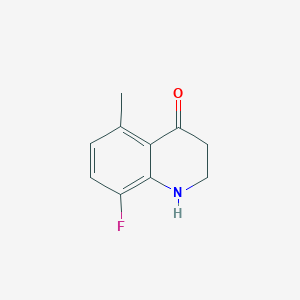
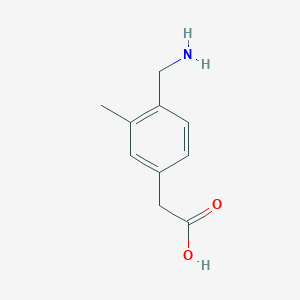
![(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B13333944.png)
![11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13333956.png)
